Product packaging for 1-Phenylpentan-2-one(Cat. No.:CAS No. 6683-92-7)

1-Phenylpentan-2-one

Cat. No.: B142835
CAS No.: 6683-92-7
M. Wt: 162.23 g/mol
InChI Key: NFKAWBGFIMBUMB-UHFFFAOYSA-N
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Description

Overview and Significance in Contemporary Chemical Science

1-Phenylpentan-2-one, also known as benzyl (B1604629) propyl ketone, is an organic compound with the chemical formula C11H14O. americanelements.comnih.gov It belongs to the class of aromatic ketones, characterized by a ketone functional group attached to a carbon chain, which in turn is bonded to a phenyl group. doubtnut.comhmdb.ca In contemporary chemical science, this compound is of interest primarily as an intermediate and a building block in organic synthesis. Its structure allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules.

The presence of both a phenyl ring and a ketone group provides two reactive sites within the molecule. The ketone's carbonyl group is susceptible to nucleophilic addition and reduction reactions, while the benzene (B151609) ring can undergo electrophilic substitution. This dual reactivity makes it a versatile tool for chemists in the construction of diverse molecular architectures. Research involving this compound often focuses on its utility in creating new chemical entities and its role as a substrate in various catalytic reactions. biosynth.com

Historical Context of Related Phenyl Ketones in Organic Synthesis and Medicinal Chemistry

Phenyl ketones, as a class of compounds, have a rich history in organic synthesis and medicinal chemistry. Historically, the synthesis of various phenyl ketones has been a fundamental aspect of organic chemistry education and research. For instance, the Friedel-Crafts acylation, a classic reaction dating back to the 19th century, has been widely used to prepare phenyl ketones. orgsyn.org

In medicinal chemistry, the phenyl ketone scaffold is a common feature in many biologically active molecules. For example, some phenyl ketone derivatives have been investigated for their potential as anti-inflammatory, antimicrobial, and anticancer agents. nih.gov The exploration of α-amino ketones, which can be synthesized from corresponding α-haloketones, has led to the discovery of important pharmaceutical compounds. rsc.org Furthermore, peptidyl fluoromethyl ketones are a class of enzyme inhibitors with applications in medicinal chemistry. mdpi.com The historical and ongoing importance of phenyl ketones in these fields provides a broader context for the specific research interests in this compound.

Scope and Research Focus for this compound

The current research focus on this compound is primarily centered on its applications in synthetic and analytical chemistry. In organic synthesis, it serves as a precursor for more complex molecules. For example, it can be used in reductive amination reactions to produce various amine derivatives. These amines, such as (1-Phenylpentan-2-yl)(propyl)amine, are themselves subjects of research for their potential biological activities. ontosight.aibiosynth.com

Another area of research involves the use of this compound and its derivatives as reference standards in analytical chemistry. The development of analytical methods for the detection and quantification of related compounds, such as synthetic cathinones, may utilize this compound or its brominated derivative, α-bromovalerophenone, as a starting material for synthesis or as a reference compound. archive-criminology.com.uaresearchgate.net The study of its chemical reactions, such as oxidation and reduction, also contributes to the fundamental understanding of ketone chemistry.

Chemical Profile of this compound

Chemical Structure and Nomenclature

This compound is an organic molecule with a straightforward structure. It consists of a five-carbon chain (pentane) where the second carbon atom is part of a ketone group (a carbon double-bonded to an oxygen). doubtnut.com A phenyl group (a C6H5 ring) is attached to the first carbon of this chain. doubtnut.com Its systematic IUPAC name is this compound. nih.gov Common synonyms include benzyl propyl ketone and 1-phenyl-2-pentanone. americanelements.comnih.gov

Physicochemical Properties

The physical and chemical properties of this compound are documented in various chemical databases. It is a liquid at room temperature. The table below summarizes some of its key physicochemical properties.

PropertyValue
Molecular Formula C11H14O americanelements.comnih.gov
Molecular Weight 162.23 g/mol americanelements.comnih.gov
Boiling Point 225 °C at 760 mmHg americanelements.com
Density 0.96 g/cm³ americanelements.com
Flash Point 99.7 °C americanelements.com
CAS Number 6683-92-7 nih.gov

Synthesis and Manufacturing in Academic Research

Common Laboratory-Scale Synthesis Methods

In an academic research setting, this compound can be synthesized through various established organic chemistry reactions. One common method involves the oxidation of the corresponding secondary alcohol, 1-phenylpentan-2-ol. chemicalbook.com Another approach is the Friedel-Crafts acylation of benzene with valeryl chloride, although this can sometimes lead to isomeric byproducts.

A more specific synthesis involves the reaction of an organometallic reagent with a suitable precursor. For example, the reaction of a phenyl-containing organometallic compound with a derivative of pentanoic acid could yield this compound. The choice of synthesis route often depends on the availability of starting materials, desired yield, and the scale of the reaction.

Challenges and Innovations in Synthesis

While the synthesis of simple ketones like this compound is generally well-understood, challenges can arise in achieving high yields and purity, particularly in more complex multi-step syntheses where it is an intermediate. Innovations in catalytic methods and the development of more selective reagents are ongoing areas of research in organic synthesis that can be applied to the preparation of this compound and its derivatives. For instance, the use of novel catalysts can improve the efficiency and environmental footprint of synthetic routes.

Applications in Academic and Research Settings

Building Block in Organic Synthesis

The primary application of this compound in academic research is as a versatile building block for the synthesis of more complex organic molecules. Its ketone functional group is a key site for a variety of chemical transformations. For instance, it can undergo reductive amination with various primary or secondary amines to produce a wide range of substituted amine derivatives. These products can then be studied for their own chemical and physical properties or potential applications.

Furthermore, the carbon atom adjacent to the carbonyl group (the α-carbon) can be deprotonated to form an enolate, which can then react with various electrophiles, allowing for the formation of new carbon-carbon bonds. This reactivity is fundamental to many named reactions in organic chemistry and allows for the elaboration of the carbon skeleton.

Reference Standard in Analytical Chemistry

In the field of analytical chemistry, this compound can be used as a reference standard. This is particularly relevant in the analysis of compounds with similar chemical structures. For example, its derivatives are structurally related to certain classes of compounds that are of interest in forensic and toxicological analysis. Having a pure sample of this compound allows for the development and validation of analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), for the identification and quantification of related substances.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O B142835 1-Phenylpentan-2-one CAS No. 6683-92-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenylpentan-2-one
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InChI

InChI=1S/C11H14O/c1-2-6-11(12)9-10-7-4-3-5-8-10/h3-5,7-8H,2,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFKAWBGFIMBUMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70216954
Record name 1-Phenyl-2-pentanone
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Molecular Weight

162.23 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6683-92-7
Record name 1-Phenyl-2-pentanone
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Record name 1-Phenyl-2-pentanone
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Record name 1-Phenyl-2-pentanone
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Record name 1-PHENYL-2-PENTANONE
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Ii. Advanced Synthetic Methodologies and Chemical Transformations of 1 Phenylpentan 2 One

Chemo- and Regioselective Synthesis of 1-Phenylpentan-2-one

The precise construction of the this compound scaffold is crucial for its application in further chemical synthesis. Researchers have developed several methodologies to control the chemical and regional outcomes of the synthesis, ensuring the desired isomer is formed with high purity.

Reductive Amination Pathways for this compound Precursors

Reductive amination serves as a powerful tool in the synthesis of amines from carbonyl compounds. In the context of this compound, this pathway is typically utilized to synthesize its amine derivatives. The process involves the reaction of this compound with an amine in the presence of a reducing agent.

A common procedure involves the condensation of this compound with an amine like propylamine (B44156), catalyzed by an acid, to form a Schiff base intermediate. This is followed by the in-situ reduction of the imine using a selective reducing agent such as sodium cyanoborohydride (NaBH₃CN). This one-pot approach is efficient as it avoids the isolation of the intermediate imine. The reaction conditions, including pH and solvent, are critical for optimizing the yield.

Nucleophilic Substitution Strategies for Ketone Synthesis

Nucleophilic substitution reactions offer a versatile approach to constructing the carbon skeleton of ketones like this compound. These strategies often involve the reaction of an organometallic reagent with a suitable electrophile.

One such method is the palladium-catalyzed α-arylation of ketones. This involves the reaction of an enolate, generated from a ketone, with an aryl halide. rug.nl A modular, three-component strategy has been developed, combining an organolithium reagent, a benzamide, and an aryl bromide to produce a variety of α-aryl ketones. rug.nl The choice of palladium catalyst and reaction conditions is crucial for achieving high yields and selectivity. rug.nl For instance, Pd[P(t-Bu)₃]₂ has been identified as an effective catalyst for this transformation. rug.nl

Another approach involves the nucleophilic substitution of α-haloketones. For example, 2-bromo-1-phenyl-pentan-1-one, synthesized from valerophenone (B195941), can serve as a precursor. chemicalbook.com The bromine atom can then be displaced by a suitable nucleophile to introduce desired functionalities.

Method Reactants Catalyst/Reagent Key Features
Reductive AminationThis compound, AmineAcid catalyst, NaBH₃CNOne-pot synthesis of amine derivatives.
Palladium-catalyzed α-ArylationKetone enolate, Aryl halidePalladium catalyst (e.g., Pd[P(t-Bu)₃]₂)Modular approach to α-aryl ketones. rug.nl
Nucleophilic Substitutionα-Haloketone, Nucleophile-Versatile for introducing various functional groups.

Alternative Synthetic Routes from Related Precursors (e.g., 1-Phenylpentan-1-one)

The structural isomer, 1-phenylpentan-1-one (valerophenone), can serve as a precursor for the synthesis of this compound through rearrangement reactions or multi-step synthetic sequences. For instance, the homologation of aryl ketones to long-chain ketones has been reported, which could be adapted for this transformation. nih.gov

Furthermore, the synthesis of 2-methyl-x-phenylpentanes has been explored through various routes, including the reduction of unsaturated ketones and Wolff-Kishner reduction of substituted pentanones, which highlights the interconversion possibilities between related phenylpentanone isomers. rsc.org The reaction of 1-phenylpentan-1-one with specific reagents can induce a rearrangement to yield the 2-keto isomer, although this is often part of a more complex reaction scheme. A notable example is the synthesis of (R,R)-5a which involves a dehydration reaction of 1-phenylpentan-1-one. researchgate.net

Stereoselective Synthesis Approaches for Chiral Analogs (if applicable)

The synthesis of chiral analogs of this compound is of significant interest, particularly for applications in asymmetric catalysis and medicinal chemistry. Achieving high stereoselectivity requires the use of chiral catalysts, auxiliaries, or reagents.

Iridium-catalyzed site-selective silylation of secondary C(sp³)-H bonds in ketones like this compound can lead to the formation of chiral diols with high diastereoselectivity after oxidation. nih.govescholarship.org This method utilizes a specific iridium catalyst with a bisamidine ligand to direct the silylation to the γ-position relative to the carbonyl group. nih.govescholarship.org

Another strategy involves the enantioconvergent substitution of racemic α-halo ketones, where a chiral catalyst selectively reacts with one enantiomer of the starting material, leading to a single enantiomer of the product. Nickel-catalyzed enantioconvergent substitution reactions of alkyl electrophiles have been developed for the synthesis of chiral amines and other functionalized molecules. These methods often employ chiral ligands to control the stereochemical outcome of the reaction.

Reaction Mechanisms and Kinetic Studies of this compound

Understanding the mechanisms and kinetics of reactions involving this compound is fundamental to controlling reaction outcomes and developing new synthetic methodologies.

Oxidation Reactions of the Ketone Moiety

The ketone functional group in this compound is susceptible to various oxidation reactions. The specific products formed depend on the oxidizing agent and the reaction conditions.

One area of study involves the oxidative aromatization of related compounds. For example, the oxidation of intramolecular Büchner adducts of 1-diazo-5-phenylpentan-2-ones using selenium dioxide (SeO₂) or molecular oxygen (O₂) leads to the formation of substituted tetralones. jst.go.jp These reactions proceed through complex mechanisms involving cycloheptatriene (B165957) intermediates. jst.go.jp

The photochemistry of related phenyl ketones, such as 4-methyl-1-phenylpentan-1-one, has been studied in the presence of oxygen. Oxygen was found to increase the yields of certain photoproducts through a biradical trapping mechanism. While not directly on this compound, these studies provide insights into the potential photochemical reactivity and oxidation pathways of the ketone moiety in the presence of light and oxygen.

Kinetic studies on the fragmentation of alkoxyl radicals, which can be generated from ketones, show that the stability of the resulting ketone and radical fragments plays a crucial role in the reaction pathway. thieme-connect.de These studies help in predicting the outcome of radical-mediated oxidation reactions of ketones like this compound.

Oxidation Reaction Oxidizing Agent/Conditions Products Mechanistic Insight
Oxidative AromatizationSeO₂ or O₂/silica (B1680970) gelSubstituted tetralonesProceeds via cycloheptatriene intermediates. jst.go.jp
Photo-oxidationLight, OxygenIncreased yield of photoproductsBiradical trapping mechanism.
Radical-mediated OxidationRadical initiatorsFragmentation productsStability of product ketone and radicals is key. thieme-connect.de

Reduction Reactions to Alcohol Derivatives

The reduction of the keto group in this compound to a secondary alcohol, 1-phenylpentan-2-ol, is a fundamental transformation. This can be achieved through various synthetic methods. One common approach is the hydrogenation of the ketone. chemicalbook.com For instance, the use of propyl benzyl (B1604629) ketone (another name for this compound) can be hydrogenated to yield DL-1-phenylpentan-2-ol. chemicalbook.com Another method involves the use of a Grignard reagent, such as propyl magnesium bromide, reacting with phenylacetaldehyde. chemicalbook.com

ProductPrecursorReagentsReference
DL-1-Phenylpentan-2-olThis compoundHydrogenation chemicalbook.com
DL-1-Phenylpentan-2-olPhenylacetaldehydePropyl magnesium bromide chemicalbook.com

Nucleophilic Addition and Substitution Reactions at the Carbonyl Group

The carbonyl group in this compound is susceptible to nucleophilic attack, leading to a variety of derivatives. Due to the presence of two carbonyl groups, 1-phenylpentane-2,4-dione (B1581628), a related compound, exhibits significant reactivity in forming various derivatives through nucleophilic addition reactions. solubilityofthings.com Similarly, this compound can undergo nucleophilic substitution reactions where the phenyl or carbonyl group is replaced. For instance, the reaction of this compound with a nucleophile like an organolithium reagent can lead to the formation of a tetrahedral intermediate. rug.nl

Electrophilic Aromatic Substitution on the Phenyl Ring

Electrophilic aromatic substitution (EAS) is a key reaction for aromatic compounds. numberanalytics.com The mechanism involves the generation of an electrophile, formation of an arenium ion, and subsequent loss of a proton to restore aromaticity. numberanalytics.com The acyl group in this compound is electron-withdrawing, which deactivates the phenyl ring towards further electrophilic substitution and directs incoming electrophiles to the meta position. lkouniv.ac.inscribd.com This is in contrast to activating groups, like amino groups, which direct ortho and para. lkouniv.ac.in

Common electrophilic aromatic substitution reactions include:

Friedel-Crafts Acylation: This reaction introduces an acyl group to an aromatic ring. libretexts.org The use of an acyl chloride with a Lewis acid catalyst like aluminum chloride is a common method.

Friedel-Crafts Alkylation: This reaction introduces an alkyl group. libretexts.org However, it is prone to issues like polyalkylation and carbocation rearrangements. lkouniv.ac.inlibretexts.org

Rearrangement Reactions and Isomerization Pathways

This compound and its derivatives can undergo various rearrangement reactions. For example, the cyclialkylation of 1-chloro-5-phenylpentane, a related structure, can lead to the formation of 1-methyltetralin through rearrangement, rather than the expected benzsuberane. cdnsciencepub.com This highlights that rearrangement can precede cyclization in Friedel-Crafts reactions. cdnsciencepub.com Gold(I)-catalyzed Claisen-type rearrangement of cyclic 8-aryl-2,7-enyn-1-ols can produce spirocyclic ketones. acs.org

Catalytic Transformations Involving this compound (e.g., C-H silylation)

Modern catalytic methods have been applied to molecules like this compound. One such transformation is the iridium-catalyzed silylation of C-H bonds. nih.gov In the case of this compound, the reaction selectively occurs at the C(sp²)–H bond delta to the oxygen over the C(sp³)–H bond gamma to the oxygen in the corresponding silyl (B83357) ether, leading to a hydroxyalkyl phenol (B47542) derivative. nih.gov This selectivity is influenced by the formation of stable cyclic intermediates. nih.gov Nickel-catalyzed chain-walking of unactivated olefins has also emerged as a powerful strategy for C(sp3)-H functionalization. acs.org

Derivatization Strategies and Analogue Synthesis

Synthesis of Amine Derivatives (e.g., 1-Phenylpentan-2-amine hydrochloride)

A key derivatization of this compound is its conversion to the corresponding amine, 1-phenylpentan-2-amine. A primary method for this transformation is reductive amination. This one-pot synthesis involves the condensation of this compound with an amine, such as propylamine, followed by in-situ reduction of the formed imine intermediate. Reducing agents like sodium cyanoborohydride are often employed. An alternative route is the alkylation of a pre-formed 1-phenylpentan-2-yl backbone containing a leaving group with an amine. For instance, 4-methyl-1-phenylpentan-2-one (B109184) can be converted to its amine derivative via reductive amination using agents like lithium aluminum hydride (LiAlH₄). vulcanchem.com

Starting MaterialReagentsProductReaction Type
This compoundPropylamine, Sodium Cyanoborohydride(1-Phenylpentan-2-yl)(propyl)amineReductive Amination
4-Methyl-1-phenylpentan-2-oneLithium Aluminum Hydride (LiAlH₄)4-Methyl-1-phenylpentan-2-amineReductive Amination

Formation of Halogenated Derivatives (e.g., 2-Bromo-1-phenylpentan-1-one)

The synthesis of α-haloketones, such as 2-bromo-1-phenylpentan-1-one, represents a significant transformation of this compound, often serving as a crucial intermediate for further synthetic manipulations. A common method for the preparation of 2-bromo-1-phenylpentan-1-one involves the bromination of the corresponding ketone, valerophenone. chemicalbook.comchemicalbook.com

One established procedure involves reacting valerophenone with sodium bromide in the presence of hydrochloric acid and hydrogen peroxide. chemicalbook.comchemicalbook.com This method provides a high yield of the desired α-bromoketone. chemicalbook.com The reaction proceeds by the in situ generation of bromine, which then reacts at the α-position of the ketone. The use of thin-layer chromatography is typically employed to monitor the reaction's progress. chemicalbook.comsmolecule.com Alternative methods for α-halogenation include photochemical reactions and the use of copper(II) bromide. archive-criminology.com.ua The resulting 2-bromo-1-phenylpentan-1-one is a bright yellow oily liquid. chemicalbook.comsmolecule.com

The reactivity of the bromine atom in 2-bromo-1-phenylpentan-1-one makes it a valuable precursor in organic synthesis. bloomtechz.com It can undergo various substitution and elimination reactions, allowing for the introduction of other functional groups. bloomtechz.com For instance, it is utilized in the synthesis of substituted imidazole (B134444) derivatives with potential applications in medicinal chemistry. bloomtechz.com

Table 1: Synthesis of 2-Bromo-1-phenylpentan-1-one
Starting MaterialReagentsKey ConditionsProductReference
ValerophenoneSodium bromide, Hydrochloric acid, Hydrogen peroxideRoom temperature, 1-2 hours reaction time2-Bromo-1-phenylpentan-1-one chemicalbook.comchemicalbook.com
ValerophenoneCopper(II) bromide-2-Bromo-1-phenylpentan-1-one archive-criminology.com.ua

Synthesis of Hydroxylated Derivatives (e.g., 1-hydroxy-1-phenylpentan-2-one)

The introduction of a hydroxyl group into the this compound framework can be achieved through various synthetic strategies, leading to compounds such as 1-hydroxy-1-phenylpentan-2-one and its isomers. The position of the hydroxyl group significantly influences the synthetic approach.

For the synthesis of 1-hydroxy-1-phenylpentan-2-one, one potential route involves the hydroxylation of this compound. While direct hydroxylation can be challenging, alternative methods starting from related precursors are often employed. For instance, the synthesis of the isomeric compound 2-hydroxy-1-phenylpentan-1-one has been documented. chemsrc.com

Another related hydroxylated derivative, 1-phenyl-2-pentanol, can be prepared by the hydrogenation of propyl benzyl ketone (this compound). chemicalbook.com This reduction of the ketone functionality to a secondary alcohol provides a different structural isomer. The synthesis of 4-hydroxy-1-phenylpentan-2-one has also been reported. spectrabase.com

The asymmetric synthesis of more complex hydroxylated analogs, such as (3S, 4R)-5-phenylpentane-1,3,4-triol, has been accomplished starting from commercially available materials like 3-phenylpropanal. juniperpublishers.com This multi-step synthesis involves key reactions like proline-catalyzed α-aminooxylation and Sharpless asymmetric epoxidation to control the stereochemistry of the resulting hydroxyl groups. juniperpublishers.com

Table 2: Examples of Hydroxylated Derivatives
Compound NameCAS NumberSynthesis NoteReference
1-Hydroxy-1-phenylpentan-2-one-- nih.gov
2-Hydroxy-1-phenylpentan-1-one20907-23-7- chemsrc.com
4-Hydroxy-1-phenylpentan-2-one-- spectrabase.com
1-Phenyl-2-pentanol705-73-7Prepared by hydrogenation of this compound chemicalbook.com

Creation of Dienone and Chalcone Frameworks

The core structure of this compound can be extended to create conjugated systems like dienones and chalcones, which are of significant interest in medicinal chemistry. These transformations typically involve condensation reactions.

Dienones: The synthesis of dienones often involves the Claisen-Schmidt condensation reaction. For example, 1,5-diphenylpenta-2,4-dien-1-one can be synthesized through the reaction of benzaldehyde (B42025) and acetophenone (B1666503) in the presence of a base like potassium hydroxide (B78521). rjptonline.org Similarly, dienones with heterocyclic moieties, such as 5-(furan-2-yl)-1-phenylpenta-2,4-dien-1-one, are synthesized via the base-catalyzed condensation of furan-2-carbaldehyde and a suitable ketone. vulcanchem.com The resulting (2E,4E) configuration of the double bonds creates a planar, conjugated system. vulcanchem.com Pyrrolidine-catalyzed reactions between substituted cinnamaldehyde (B126680) derivatives and halogenated acetophenones also yield multiconjugated dienones. nih.govacs.org

Chalcones: Chalcones, which are 1,3-diphenyl-2-propen-1-one frameworks, are typically synthesized via the Claisen-Schmidt aldol (B89426) condensation between a benzaldehyde and an acetophenone. sbq.org.brrsc.orgescholarship.org The reaction is often carried out in a basic medium, such as an aqueous solution of sodium hydroxide or potassium hydroxide. rjptonline.orgsbq.org.brjetir.org Solvent-free methods, involving grinding the reactants with a solid base like sodium hydroxide, have also been developed as an environmentally benign approach. rsc.org The progress of the reaction can be monitored by thin-layer chromatography. rjptonline.orgrsc.org

Table 3: Synthesis of Dienone and Chalcone Frameworks
FrameworkGeneral Synthetic MethodKey ReagentsReference
DienoneClaisen-Schmidt condensationAldehyde (e.g., benzaldehyde, furan-2-carbaldehyde), Ketone (e.g., acetophenone), Base (e.g., KOH, NaOH) rjptonline.orgvulcanchem.com
ChalconeClaisen-Schmidt aldol condensationBenzaldehyde, Acetophenone, Base (e.g., NaOH, KOH) sbq.org.brrsc.orgescholarship.org

Exploration of Branched and Cyclic Analogs

The synthesis of branched and cyclic analogs of this compound opens up avenues to new chemical entities with potentially unique properties.

Branched Analogs: The introduction of branching can be achieved at various positions of the pentanone chain. For example, 4-methyl-1-phenylpentan-2-one is a known branched analog. vulcanchem.com The synthesis of such compounds can be accomplished through various organic reactions. For instance, the synthesis of 2,4-dimethyl-1-phenyl-pentan-2-amine, a derivative of a branched analog, has been described starting from N-(1-benzyl-1,3-dimethyl-butyl)-2-chloro-acetamide. google.com

Cyclic Analogs: The carbon backbone of this compound can be incorporated into cyclic structures. Gold(I)-catalyzed Claisen-type rearrangement of cyclic 8-aryl-2,7-enyn-1-ols can produce spirocyclic ketones. acs.org For example, 5-cyclohexenyl-1-phenylpentan-2-one has been synthesized through the gold(I)-catalyzed rearrangement of a corresponding enynol. acs.org Furthermore, intramolecular reactions can lead to the formation of cyclic products. For instance, the electroreductive cyclization of 5-phenylpentan-2-one (B1293760) has been studied, showing regio- and stereoselectivity.

Table 4: Examples of Branched and Cyclic Analogs
Analog TypeExample CompoundSynthetic ApproachReference
Branched4-Methyl-1-phenylpentan-2-one- vulcanchem.com
Cyclic5-Cyclohexenyl-1-phenylpentan-2-oneGold(I)-catalyzed rearrangement of an enynol acs.org

Iii. Spectroscopic and Advanced Analytical Characterization of 1 Phenylpentan 2 One and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are fundamental in determining the precise arrangement of atoms and functional groups within a molecule. For 1-phenylpentan-2-one, a suite of methods including NMR, mass spectrometry, and infrared spectroscopy are employed to confirm its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR of this compound: The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the different types of protons in the molecule. The aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.20–7.30 ppm. The protons on the carbon adjacent to the phenyl group (benzylic protons) and the ketone, as well as the other aliphatic protons, show distinct chemical shifts and splitting patterns.

Proton Assignment Chemical Shift (δ) in ppm Multiplicity
Aromatic (C₆H₅)7.20 - 7.30Multiplet
-CH₂-C=O2.80 - 2.60Multiplet
-CH(CH₂)₂2.45 - 2.35Multiplet
-CH₂-CH₃1.50 - 1.30Multiplet
-CH₃0.95Triplet

This table presents typical ¹H NMR data for a phenylpentanone structure.

¹³C NMR of this compound: The ¹³C NMR spectrum provides information on the different carbon environments. The carbonyl carbon (C=O) of the ketone is highly deshielded and appears at a characteristic downfield shift, typically around δ 209.5 ppm. The aromatic carbons of the phenyl ring resonate in the δ 126.8–141.2 ppm region, while the aliphatic carbons appear at upfield chemical shifts.

Carbon Assignment Chemical Shift (δ) in ppm
C=O209.5
Aromatic Carbons126.8 - 141.2
CH(CH₂)₂45.6
CH₂-C=O32.1
CH₂-CH₃22.3
CH₃13.8

This table presents typical ¹³C NMR data for a phenylpentanone structure.

For derivatives such as 1-phenylpentan-1-one, the chemical shifts will vary slightly due to the change in the electronic environment around the carbonyl group. In the case of hydroxylated derivatives like 4-hydroxy-1-phenylpentan-2-one, the presence of the hydroxyl group introduces additional signals and influences the chemical shifts of neighboring carbons and protons. vulcanchem.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (162.23 g/mol ). nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule. rsc.org For instance, the calculated exact mass for C₁₁H₁₄O is 162.1045, and HRMS can confirm this with high precision. nih.gov

The fragmentation pattern in the mass spectrum gives valuable structural information. Common fragmentation pathways for ketones include α-cleavage and McLafferty rearrangement. chegg.com For this compound, α-cleavage can result in the formation of characteristic fragment ions. The NIST WebBook provides mass spectral data for 1-phenyl-2-pentanone, showing significant peaks that can be attributed to such fragmentation. nist.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) of the ketone. vulcanchem.comresearchgate.net This peak is typically observed in the region of 1700–1725 cm⁻¹. vulcanchem.commdpi.com

Other characteristic absorption bands include those for the aromatic C-H stretching (around 3020–3060 cm⁻¹), aliphatic C-H stretching (below 3000 cm⁻¹), and C=C stretching vibrations of the aromatic ring (around 1450–1600 cm⁻¹). vulcanchem.comresearchgate.net The PubChem database includes IR spectra for 1-phenyl-2-pentanone, providing a reference for these characteristic absorptions. nih.gov For derivatives, the presence of other functional groups, such as a hydroxyl group in 1-phenyl-2-pentanol, will give rise to a broad absorption band in the region of 3200-3600 cm⁻¹ for the O-H stretch. nih.gov

Functional Group Characteristic Absorption (cm⁻¹)
C=O (Ketone)1700 - 1725
Aromatic C-H3020 - 3060
Aliphatic C-H< 3000
Aromatic C=C1450 - 1600

This table summarizes the key IR absorption bands for this compound.

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Aromatic ketones like this compound exhibit characteristic absorption bands in the UV region. These absorptions are due to π → π* transitions of the aromatic ring and n → π* transitions of the carbonyl group. The UV spectrum of α-bromovalerophenone, a related compound, has been recorded and analyzed. archive-criminology.com.ua The appearance of a UV spectrum can be influenced by derivatization. whoi.edu The PubChem database also indicates the availability of UV-Vis spectra for 1-phenyl-2-pentanone. nih.gov

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Impurity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive method used to separate, identify, and quantify individual components of a volatile mixture. mdpi.com It is particularly useful for detecting and identifying trace impurities in a sample of this compound. tsijournals.com In a GC-MS analysis, the sample is vaporized and separated based on its components' boiling points and interactions with the chromatographic column. Each separated component is then introduced into the mass spectrometer, which provides a mass spectrum that can be used for identification by comparing it to spectral libraries. nist.govresearchgate.net

For example, in the synthesis of cathinone (B1664624) derivatives, GC-MS is used to identify by-products and isomeric impurities, such as 1-(methylamino)-1-phenylpentan-2-one (iso-pentedrone). rcaap.ptresearchgate.net The technique is also employed in the analysis of seized drug products to identify the active components and any adulterants. rcaap.pt The NIST Mass Spectrometry Data Center provides reference GC-MS data for 1-phenyl-2-pentanone, which is crucial for the identification of this compound in complex mixtures. nist.gov

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Degradation Studies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of this compound and its derivatives, as well as for studying their stability and degradation pathways. Reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase.

For the analysis of a related compound, dl-1-phenylpentan-2-ol, a reverse-phase HPLC method has been developed using a Newcrom R1 column. sielc.com The mobile phase for this separation consists of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) compatibility, phosphoric acid can be substituted with formic acid. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

In degradation studies, HPLC is instrumental in monitoring the disappearance of the parent compound and the appearance of degradation products over time under various stress conditions. These conditions can include acidic, alkaline, oxidative, photolytic, and thermal stress. chemmethod.cominnovareacademics.inindexcopernicus.com For instance, a study on the degradation of a keto-epoxide compound, PIV-PR-020, utilized HPLC to track its loss and the formation of degradation products like diastereomers, diols, and chlorohydrins. ku.edu The analysis was performed on a C18 column with a gradient elution of acetonitrile and water containing 0.1% formic acid, with detection at 220 nm. ku.edu

To ensure accurate quantification, a standard curve is typically generated by analyzing a series of solutions with known concentrations of the target compound. ku.edu The peak area from the HPLC chromatogram is plotted against the concentration to create a linear calibration curve. ku.edu

Table 1: Exemplary HPLC Conditions for Analysis of Related Phenylalkane Derivatives

ParameterCondition 1Condition 2
Column C18Newcrom R1
Mobile Phase Acetonitrile/Water (70:30) with trifluoroacetic acid (pH 2-3)Acetonitrile (MeCN), Water, and Phosphoric Acid
Detection UV at 220 nmNot specified
Application Purity assessment of (1-Phenylpentan-2-yl)(propyl)amineAnalysis of dl-1-Phenylpentan-2-ol
Reference sielc.com

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring the progress of chemical reactions involving this compound. umich.edulibretexts.org It allows for the qualitative assessment of the consumption of starting materials and the formation of products. umich.edu

In a typical TLC procedure, a small amount of the reaction mixture is spotted onto a TLC plate, which is a glass plate coated with a thin layer of an adsorbent like silica (B1680970) gel. umich.edu The plate is then placed in a developing chamber containing a suitable solvent system (mobile phase). umich.edu The mobile phase moves up the plate by capillary action, and the components of the mixture separate based on their differential affinities for the stationary and mobile phases. umich.edulibretexts.org

For instance, in the synthesis of derivatives of this compound, TLC is used to monitor the reaction's progress. rsc.org The separation is visualized under UV light (254 nm) or by staining with reagents like potassium permanganate (B83412) (KMnO₄) or cerium ammonium (B1175870) molybdate (B1676688) (CAM). ub.edu The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter used to identify compounds. libretexts.org

Table 2: TLC Parameters for Monitoring Reactions of Phenyl Ketone Derivatives

ParameterDescription
Stationary Phase Silica gel 60 F254 plates
Mobile Phase (Eluent) Petroleum ether/EtOAc (10:1)
Visualization UV light (254 nm), Potassium permanganate (KMnO₄), or Cerium ammonium molybdate (CAM)
Application Monitoring the synthesis of 2,2-dimethoxy-1-phenylpentan-1-one
Reference rsc.orgub.edu

Other Analytical Techniques

X-Ray Fluorescence (XRF) is a non-destructive analytical technique that can be used to determine the elemental composition of a sample. drawellanalytical.compurdue.edu While not typically used for the primary characterization of an organic molecule like this compound, it can be valuable for identifying the presence of heteroatoms, particularly halogens, in its derivatives. archive-criminology.com.uaresearchgate.net

The technique works by bombarding the sample with high-energy X-rays, which causes the elements within the sample to emit characteristic "fluorescent" X-rays. purdue.edu The energy of these emitted X-rays is unique to each element, allowing for qualitative and quantitative analysis. drawellanalytical.com For example, in the analysis of α-bromovalerophenone, a derivative of 1-phenylpentan-1-one, XRF was used to confirm the presence of bromine. archive-criminology.com.uaresearchgate.net

Table 3: XRF Spectrometer Conditions for Halogen Determination in a Related Compound

ParameterCondition
Spectrometer Energy dispersive X-ray fluorescence spectrometer (e.g., SERP-01 of ElvaX-L modification)
Primary Radiation Source Ti
Anode Voltage 45 kV
Tube Current 40 µA
Application Determination of halogens in α-bromovalerophenone
Reference researchgate.net

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. This data is crucial for confirming the empirical and molecular formula of newly synthesized derivatives of this compound. The experimentally determined percentages of each element are compared with the calculated theoretical values based on the proposed chemical formula. For this compound (C₁₁H₁₄O), the expected elemental composition would be approximately 81.44% carbon, 8.70% hydrogen, and 9.86% oxygen. While specific experimental data for this compound is not detailed in the provided context, this technique is a standard procedure in the characterization of organic compounds. americanelements.comnist.gov

Since this compound itself is not chiral, chiral analysis is not directly applicable. However, many of its derivatives, particularly those resulting from reactions at the carbonyl group or the adjacent methylene (B1212753) group, can be chiral. For these chiral derivatives, chiral analysis is essential to determine the enantiomeric excess (ee) or diastereomeric ratio (dr) of the product.

Chiral HPLC is a primary method for this purpose. It utilizes a chiral stationary phase (CSP) that interacts differently with the enantiomers of a chiral compound, leading to their separation. For example, the enantiomeric excess of (S)-1,3-dihydroxy-5-phenylpentan-2-one, a derivative, was determined by HPLC using a Chiralpak IB column with a mobile phase of hexane (B92381) and isopropanol. rsc.org Similarly, the enantioselectivity of the addition of nitroalkanes to chalcones to form chiral γ-nitroketones was determined using HPLC with Chiralpak IA, IB, or IC columns. rsc.org

In some cases, asymmetric synthesis is employed to produce specific stereoisomers. For instance, the synthesis of (R)-N-((R)-1-(4-bromophenyl)-1-phenylpentyl)-2-methylpropane-2-sulfinamide, a chiral derivative, was achieved through an asymmetric nucleophilic addition. frontiersin.org

Table 4: Chiral HPLC Conditions for the Analysis of Chiral Derivatives

ProductColumnMobile PhaseApplicationReference
(S)-1,3-dihydroxy-5-phenylpentan-2-oneChiralpak IBHexane & Isopropanol (95:05)Determination of enantiomeric excess rsc.org
(R)-4-Methyl-4-nitro-1-phenyl-3-(2-(trifluoromethyl)phenyl)pentan-1-oneChiralpak IANot specifiedDetermination of enantiomeric excess rsc.org

Iv. Computational Chemistry and Theoretical Studies of 1 Phenylpentan 2 One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations provide detailed information about the electron distribution and energy levels within 1-phenylpentan-2-one.

Conformational analysis is crucial for understanding the three-dimensional structure of flexible molecules like this compound. The molecule's rotatable bonds allow it to adopt various spatial arrangements, or conformations, each with a different potential energy.

While specific conformational analysis studies on this compound are not widely available in published literature, the methodology can be described based on studies of similar molecules. For instance, a computational analysis of 4,4-dimethyl-1-phenylpentane-1,3-dione (B88441) (DMPD) utilized DFT and ab initio methods to identify stable conformers. nih.gov A similar approach for this compound would involve:

Systematic Search: Systematically rotating the single bonds (e.g., the C-C bond between the phenyl and carbonyl groups) to generate a wide range of possible conformations.

Geometry Optimization: Performing energy minimization for each generated conformer using quantum mechanical methods like DFT (e.g., with the B3LYP functional) and a suitable basis set (e.g., 6-311++G(d,p)). nih.govresearchgate.net This process finds the lowest energy geometry for each potential conformer.

Energy Comparison: Comparing the final energies of all optimized conformers to identify the most stable, low-energy structures and determine their relative energy differences.

This analysis reveals the preferred three-dimensional shape(s) of the molecule, which is essential for understanding its reactivity and how it interacts with other molecules.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. lew.ro A smaller gap suggests higher reactivity.

For this compound, quantum chemical calculations would determine the energies of these orbitals. The analysis would reveal the distribution of these orbitals across the molecule, indicating the likely sites for nucleophilic and electrophilic attack. Although specific values for this compound are not published, a typical output from such a calculation is represented in the table below.

Table 1: Conceptual Data from HOMO/LUMO Analysis

Parameter Description Conceptual Value
EHOMO Energy of the Highest Occupied Molecular Orbital e.g., -6.5 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital e.g., -1.2 eV

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | e.g., 5.3 eV |

Note: The values presented are conceptual and serve to illustrate the data that would be obtained from a DFT calculation.

Electron Affinity (EA) and Ionization Potential (IP) are fundamental electronic properties that can be calculated using quantum chemistry.

Ionization Potential (IP): The minimum energy required to remove an electron from a neutral molecule in its gaseous state. It can be approximated by the negative of the HOMO energy (-EHOMO) according to Koopmans' theorem, though more accurate methods involve separate calculations on the neutral and cationic species (ΔSCF method). schrodinger.comresearchgate.net

Electron Affinity (EA): The energy released when an electron is added to a neutral molecule in its gaseous state. It can be approximated by the negative of the LUMO energy (-ELUMO). schrodinger.com

These parameters are crucial for understanding the redox properties of this compound and its behavior in electron transfer reactions.

Table 2: Calculated Electronic Properties (Conceptual)

Property Calculation Method Conceptual Value
Vertical Ionization Potential ΔSCF (N→N+ at neutral geometry) e.g., 8.5 eV
Adiabatic Ionization Potential ΔSCF (N→N+ with optimized geometries) e.g., 8.2 eV
Vertical Electron Affinity ΔSCF (N→N- at neutral geometry) e.g., 0.9 eV

Note: These values are illustrative. Accurate calculations require high-level theory and appropriate basis sets. schrodinger.com

Frontier Molecular Orbital Theory (HOMO/LUMO Analysis)

Molecular Docking and Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, typically a protein. sigmaaldrich.com While no docking studies have been published for this compound itself, a study on a closely related derivative, 3-(hydroxyphenylmethyl)-3,4-dimethyl-1-phenylpentan-2-one (HP), provides valuable insight into how this class of compounds might interact with biological targets. vietnamjournal.ru

In this study, HP was docked against two important enzymes in the central nervous system: human monoamine oxidase (hMOA) and human catechol O-methyltransferase (hCOMT). vietnamjournal.ru The results, including binding scores that estimate the binding affinity, are summarized below.

Table 3: Molecular Docking Scores for a this compound Derivative

Ligand Target Protein Binding Score (kcal/mol)
3-(hydroxyphenylmethyl)-3,4-dimethyl-1-phenylpentan-2-one (HP) hCOMT -9.4

Data sourced from a study on psychoactive mixtures. vietnamjournal.ru

The negative binding scores indicate favorable interactions between the ligand and the proteins. Such studies help identify potential biological activities and guide the design of new molecules with specific therapeutic effects. vietnamjournal.ru The analysis of the docked poses reveals key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jddtonline.info By quantifying molecular properties (descriptors), QSAR models can predict the activity of new, untested compounds. nih.gov

No specific QSAR models for this compound have been reported in the literature. However, for a class of related phenylalkylamines, it has been suggested that a QSAR model could be developed using descriptors such as polar surface area and the number of hydrogen bond donors to predict biological activity.

A typical QSAR study for a series of this compound derivatives would involve:

Data Set Compilation: Assembling a set of diverse this compound analogues with experimentally measured biological activity (e.g., enzyme inhibition).

Descriptor Calculation: Calculating various molecular descriptors for each compound, which can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume), or lipophilic (e.g., LogP). jddtonline.info

Model Development: Using statistical methods, such as multiple linear regression (MLR), to create an equation that correlates a selection of descriptors with the observed activity. researchgate.net

Model Validation: Testing the predictive power of the model using an external set of compounds or cross-validation techniques. nih.gov

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is instrumental in elucidating reaction mechanisms by modeling the entire reaction pathway from reactants to products. This involves locating and characterizing the transition states—the highest energy points along the reaction coordinate.

A detailed DFT study investigated the samarium diiodide (SmI2)-promoted diastereoselective cyclization of 5-arylpentan-2-ones, including 5-phenylpentan-2-one (B1293760). nih.govresearchgate.net This reaction transforms the starting ketone into a bicyclic alcohol. The computational analysis revealed key mechanistic details:

Synchronous Electron Transfer and Cyclization: The calculations showed that the initial single electron transfer (SET) from SmI2 to the carbonyl group of the ketone occurs at the same time as the rate-determining cyclization event, rather than in separate steps. nih.govfu-berlin.de

Transition State as Key: The study identified the transition state for this combined process and found that the stereoselectivity of the reaction is determined by the steric effects within this state, specifically the influence of bulky samarium ligands. nih.govresearchgate.net

Kinetic vs. Thermodynamic Control: By comparing the energies of the transition states leading to different stereoisomers with the energies of the final products, the researchers concluded that the reaction is under kinetic control. nih.govfu-berlin.de This means the product distribution is determined by the relative heights of the energy barriers (transition states), not the relative stabilities of the final products.

The energy profile for the reaction of 5-phenylpentan-2-one was computed, showing the Gibbs free energies for the reactants, transition state, and intermediates, providing a quantitative map of the reaction's progress. researchgate.netfu-berlin.de Such models are critical for understanding how reactions occur and for designing new synthetic methods with improved selectivity and efficiency.

V. Biological and Pharmacological Research of 1 Phenylpentan 2 One and Its Metabolites/derivatives

Investigation of Bioactivity and Therapeutic Potential

The core structure of 1-phenylpentan-2-one serves as a scaffold for the development of various derivatives with significant biological activities. These compounds have been the subject of numerous studies to determine their potential in medicinal chemistry.

Derivatives of this compound have been identified as inhibitors of several key enzymes implicated in disease. Notably, 5-Phenylpentan-2-one (B1293760), an isomer of the parent compound, is recognized as a potent inhibitor of histone deacetylases (HDACs). medchemexpress.com HDACs are a class of enzymes crucial to epigenetic regulation, and their inhibition is a therapeutic strategy being explored for conditions such as urea (B33335) cycle disorders. medchemexpress.com

Furthermore, computational studies involving derivatives like (1-Phenylpentan-2-yl)(propyl)amine suggest potential interactions with enzymes such as monoamine oxidases (MAO). Molecular docking simulations are used to predict the binding affinity of these derivatives to the active sites of enzymes like MAO, guiding the synthesis of new compounds with potentially enhanced inhibitory activity.

Various derivatives based on the phenylpentane framework have demonstrated notable antimicrobial properties. Chalcone derivatives, such as 1-(2-hydroxyphenyl)-5-phenylpenta-2,4-dien-1-one, have been evaluated for their activity against bacteria like Streptococcus mutans, with minimum inhibitory concentrations (MIC) recorded at 250 µg/ml. jddtonline.infojddtonline.info Another study highlighted a hydrazone derivative that exhibited potent antibacterial and antifungal activity, in some cases exceeding that of standard drugs like Ampicillin and Amphotericin B. ekb.eg

Structure-activity relationship (SAR) studies have provided insights into the features that enhance antimicrobial efficacy. For a series of novel benzimidazole (B57391) derivatives, research indicated that the presence of electron-withdrawing groups (such as chloro, fluoro, or nitro groups) on the phenyl ring resulted in more potent antimicrobial activity. researchgate.net This suggests that modifying the electronic properties of the phenyl ring is a key strategy for developing more effective antimicrobial agents from this chemical class. researchgate.netresearchgate.net

Table 1: Antimicrobial Activity of Selected this compound Derivatives

Compound/Derivative ClassTarget MicroorganismActivity Metric (MIC)Source
Chalcone DerivativesStreptococcus mutans250 µg/ml jddtonline.infojddtonline.info
Benzimidazole DerivativesVarious Bacteria/FungiPotent activity with electron-withdrawing groups researchgate.net
Hydrazone DerivativesVarious Bacteria/FungiHigh activity, exceeded standards ekb.eg

Research into derivatives of this compound has revealed significant anti-inflammatory and antioxidant potential. A study on natural diols isolated from Streptomyces sp., including (2S, 3S)-4-methyl-1-phenylpentane-2,3-diol, investigated their anti-inflammatory effects in murine macrophage cells. tandfonline.combohrium.comnih.gov Similarly, derivatives of 2-phenylpentane (B179501) have been shown to inhibit inflammatory pathways, indicating therapeutic potential for inflammatory diseases.

The antioxidant capacity of related structures has also been a focus of investigation. A series of new asymmetrical 1,3-diketone derivatives were synthesized and evaluated for their antioxidant properties using various assays (ABTS, FRAP, and DPPH). nih.gov Studies on pyrazoline derivatives also demonstrated promising radical scavenging capabilities against DPPH and nitric oxide (NO) radicals. ikm.org.my Quantitative structure-activity relationship (QSAR) studies on flavonoid derivatives have further correlated their structural features with antioxidant activity. jddtonline.info

Derivatives of this compound are known to exert significant effects on the central nervous system (CNS). A prominent example is α-PVP (1-phenyl-2-(1-pyrrolidinyl)-pentan-1-one), a cathinone (B1664624) derivative that acts as a potent reuptake inhibitor of dopamine (B1211576) and noradrenaline. researchgate.netljmu.ac.uk Its stimulatory effect on the CNS is mediated in part by the activation of D1 and D2 dopamine receptors, leading to increased locomotor activity in animal models. researchgate.net

Other derivatives have also been studied for their neuropharmacological profiles. (1-Phenylpentan-2-yl)(propyl)amine has shown dose-dependent effects on locomotor activity and anxiety-like behaviors in animal studies. The isomer 1-phenylpentan-3-one (B1266473) has been found to influence dopamine release and exhibit anxiolytic properties. The mechanism for some of these compounds involves inhibiting the reuptake of neurotransmitters, leading to psychostimulant effects. smolecule.com

A significant area of research for this compound derivatives is their potential as antidiabetic agents. researchgate.netgoogle.com This activity is often mediated through the inhibition of key enzymes involved in glucose metabolism and insulin (B600854) signaling. derpharmachemica.com

α-Glucosidase and α-Amylase Inhibition: These enzymes are responsible for the breakdown of carbohydrates in the digestive tract. nih.gov Their inhibition can slow the absorption of glucose and manage postprandial hyperglycemia. nih.gov Derivatives of 1-phenylpentane-2,4-dione (B1581628) have demonstrated inhibitory activity against both α-glucosidase and α-amylase. evitachem.com Specific halogenated 2-aryl-1,2-dihydroquinazoline 3-oxide derivatives have shown potent dual inhibition, with some compounds exhibiting IC₅₀ values significantly lower than the standard drug, acarbose. mdpi.com For instance, a 6-bromo-8-iodo-2-phenyl-substituted derivative showed IC₅₀ values of 1.01 µM and 1.18 µM against α-glucosidase and α-amylase, respectively. mdpi.com Other studies on diarylpentadienones and their pyrazoline derivatives have also identified compounds with significant α-glucosidase inhibitory activity. ikm.org.my

PTP1B Inhibition: Protein-tyrosine phosphatase 1B (PTP1B) is a negative regulator of insulin and leptin signaling pathways, making it a validated therapeutic target for type 2 diabetes and obesity. mdpi.comfrontiersin.orgresearchgate.netscientificarchives.com Inhibition of PTP1B can enhance insulin sensitivity. nih.gov A stereopure derivative of 1-phenylpentane-2,4-dione was found to be a multi-target agent, showing promising inhibitory activity against PTP1B alongside α-glucosidase and α-amylase. evitachem.com Research on other small molecules has identified competitive inhibitors of PTP1B, with some demonstrating IC₅₀ values in the micromolar range. mdpi.com

Table 2: Antidiabetic Enzyme Inhibition by this compound Derivatives

Derivative Class/CompoundTarget EnzymeInhibitory Concentration (IC₅₀)Source
6-Bromo-8-iodo-2-phenyl-dihydroquinazoline 3-oxideα-Glucosidase1.01 ± 0.05 µM mdpi.com
6-Bromo-8-iodo-2-phenyl-dihydroquinazoline 3-oxideα-Amylase1.18 ± 0.06 µM mdpi.com
5-(4-methoxyphenyl)-1-(5-methylthiophen-2-yl)penta-2,4-dien-1-oneα-Glucosidase40.52 ± 2.0 µM ikm.org.my
AcrepseudoterinPTP1B22.8 ± 1.1 µM mdpi.com
[D-Leu]-ternatinPTP1B14.8 ± 0.3 µM mdpi.com
3-(((1S,3S)-3-((R)-Hydroxy(4-(trifluoromethyl)phenyl)methyl)-4-oxocyclohexyl)methyl)pentane-2,4-dioneα-Glucosidase, α-Amylase, PTP1BPromising Activity evitachem.com

Neuropharmacological Effects and Central Nervous System Activity

Metabolic Pathways and Biotransformation Studies

The metabolism of this compound and its derivatives is an important aspect of their pharmacological profile. Some related compounds, such as 1-phenyl-1-pentanone, are considered secondary metabolites, which can sometimes be products of the incomplete metabolism of other molecules. hmdb.ca

Studies on the enzymatic conversion of phenylpentanone isomers reveal that the structure significantly influences metabolic transformation. For example, amine dehydrogenase (AmDH) activity is affected by the position of the ketone group. Analogs with the ketone at the C3 position (like 1-phenylpentan-3-one) show higher enzymatic conversion rates (83%) compared to those with the ketone at the C2 position (like this compound), which exhibit more moderate conversion (71%). This difference is attributed to steric and electronic factors, highlighting how subtle structural changes can alter metabolic pathways. Additionally, metabolites of derivatives like α-PVP have been identified in postmortem tissue analyses, confirming their biotransformation in vivo. nih.gov

In Vivo and In Vitro Metabolic Fate

The metabolic fate of ketones like this compound is anticipated to follow established biotransformation pathways. In general, the metabolism of aromatic ketones involves reduction of the carbonyl group and oxidation of side-chains. inchem.org The primary metabolic route for many ketones is reduction to the corresponding secondary alcohol, which can then be conjugated with glucuronic acid for excretion. inchem.org

Studies on structurally related synthetic cathinones and other phenyl-containing ketones support this predicted pathway. For instance, the metabolism of α-pyrrolidinovalerophenone (α-PVP), which shares the phenylpentanone core structure, involves the reduction of its β-keto group to an alcohol. researchgate.netmurdoch.edu.au Further metabolic steps for similar compounds have been observed, including hydroxylation at various positions on the alkyl side chain or the phenyl ring, followed by potential phase II conjugation reactions like glucuronidation. researchgate.netresearchgate.net

In vitro studies using liver microsomes on compounds with similar structures, such as phenylpironetin, have demonstrated rapid and extensive metabolism, leading to the formation of numerous metabolites. nih.gov This suggests that this compound would likely be efficiently metabolized in vivo, primarily through reductive and oxidative pathways.

Identification of Metabolites

While specific metabolic studies exclusively on this compound are not extensively documented, its likely metabolites can be predicted based on the biotransformations of analogous compounds. inchem.orgresearchgate.net The principal metabolic reaction is expected to be the reduction of the ketone functional group.

The primary metabolite anticipated from this reduction is 1-phenyl-2-pentanol . inchem.orghmdb.ca Subsequent phase I metabolic reactions may include hydroxylation of the phenyl ring or the pentyl side chain. These hydroxylated metabolites could then undergo phase II conjugation, primarily with glucuronic acid, to facilitate their elimination from the body. inchem.orgresearchgate.net

Table 1: Predicted Metabolites of this compound

Metabolite NamePrecursor CompoundMetabolic Reaction
1-Phenyl-2-pentanolThis compoundReduction of ketone
Hydroxylated Phenyl MetaboliteThis compoundAromatic Hydroxylation
Hydroxylated Alkyl MetaboliteThis compoundSide-chain Hydroxylation
Glucuronide Conjugate1-Phenyl-2-pentanolGlucuronidation

Enzyme-Mediated Transformations (e.g., Aldolase (B8822740) reactions, Alcohol Dehydrogenase)

The transformation of this compound and its structural analogs can be mediated by various enzymes, a field of significant interest in biocatalysis for asymmetric synthesis. tuwien.at Ketoreductases (KREDs), a class of oxidoreductase enzymes, are well-known for their ability to reduce ketones to their corresponding alcohols with high stereoselectivity. Research has shown that KREDs can effectively catalyze the reduction of similar hydroxy ketones, such as 4-hydroxy-1-phenylpentan-2-one. uni-greifswald.de Similarly, Baker's yeast (Saccharomyces cerevisiae), which contains a variety of reductase enzymes, is widely used in synthetic chemistry for the predictable reduction of ketones. csir.co.za

Alcohol dehydrogenases (ADHs) can also play a role in the biotransformation of related structures. For example, the ADH known as AlkJ from Pseudomonas putida is capable of oxidizing a range of primary alcohols to their corresponding aldehydes. researchgate.net

Furthermore, aldolases have been employed in enzymatic cascades involving derivatives of this compound. In one study, a dihydroxyacetone (DHA) dependent aldolase from E. coli was used to catalyze an aldol (B89426) reaction, resulting in the formation of (3S,4R)-1,3,4-trihydroxy-5-phenylpentan-2-one from aldehyde precursors. researchgate.net

Table 2: Examples of Enzyme-Mediated Transformations on Related Structures

Enzyme TypeEnzyme ExampleSubstrate TypeTransformation
Ketoreductase (KRED)Commercial KREDsHydroxy ketoneReduction of ketone to alcohol uni-greifswald.de
Alcohol Dehydrogenase (ADH)AlkJ from P. putidaPrimary alcoholOxidation of alcohol to aldehyde researchgate.net
AldolaseFsa1-A129S from E. coliAldehydeAldol addition to form a polyhydroxylated ketone researchgate.net
Yeast ReductasesSaccharomyces cerevisiaeKetoneReduction of ketone to alcohol csir.co.za

Biosynthetic Pathways from Precursors

Research in synthetic biology has led to the development of engineered biosynthetic pathways for producing complex molecules derived from precursors related to this compound. A notable example is the creation of a whole-cell biocatalyst using engineered Escherichia coli to synthesize a polyhydroxylated derivative. researchgate.net

In this engineered pathway, a cascade of three enzymes was utilized. The process began with the oxidation of a primary alcohol to a reactive aldehyde intermediate by an alcohol dehydrogenase. This aldehyde was then used as a substrate by a dihydroxyacetone-dependent aldolase, which performed an aldol addition to create the new carbon-carbon bond and install hydroxyl groups, ultimately forming (3S,4R)-1,3,4-trihydroxy-5-phenylpentan-2-one. researchgate.net This demonstrates how precursor molecules can be channeled through specifically designed enzymatic pathways to generate complex derivatives of the basic phenylpentanone structure.

Interactions with Biological Systems

The interaction of this compound derivatives with biological systems is an area of active investigation, particularly concerning their ability to bind to and modulate the function of protein receptors and their capacity to permeate cellular membranes.

Ligand-Receptor Binding and Modulation

Derivatives of the phenylpentane structure have been shown to act as ligands for specific biological receptors. For example, N6-(5-phenylpentan-1-yl)adenine, a synthetic derivative, functions as a receptor-specific anti-cytokinin. nih.gov It exerts its effect by interacting with the CRE1/AHK4 cytokinin receptor in Arabidopsis thaliana, modulating its activity in a non-competitive manner, meaning it does not bind to the primary site used by the natural cytokinin ligand. nih.govresearchgate.net

In another study, 2-hydrazino-1-phenylpentanol, a derivative of this compound, was investigated for its binding to the Vascular Adhesion Protein-1 (VAP-1) ligand-binding site. acs.org Such studies are crucial for understanding the flexibility of receptor binding pockets and for designing more selective enzyme inhibitors. acs.org Furthermore, computational studies on related amine derivatives suggest that the phenyl and alkyl groups may facilitate interactions with neurotransmitter transporters or enzymes like monoamine oxidases.

Table 3: Receptor Interactions of this compound Derivatives

DerivativeTarget Receptor/EnzymeInteraction TypeBiological System
N6-(5-phenylpentan-1-yl)adenineCRE1/AHK4 Cytokinin ReceptorNon-competitive modulation nih.govresearchgate.netArabidopsis thaliana
2-Hydrazino-1-phenylpentanolVascular Adhesion Protein-1 (VAP-1)Ligand binding acs.orgIn vitro
(1-Phenylpentan-2-yl)(propyl)amineMonoamine Oxidases (predicted)Ligand binding (predicted) Computational model

Cellular Permeability and Absorption Studies

The ability of a compound to pass through cellular membranes is a critical factor in its biological activity. Cellular permeability is often evaluated using in vitro models such as the Caco-2 cell line, which simulates the human intestinal epithelium. researchgate.net While direct permeability data for this compound is scarce, studies on similar molecules provide insight. For some compounds, Caco-2 assays have indicated potential challenges in crossing the intestinal barrier. researchgate.net

Computational methods are increasingly used to predict absorption, distribution, metabolism, and excretion (ADMET) properties. Molecular Dynamics (MD) simulations can be employed to model a compound's interaction with lipid bilayers, offering predictions of its ability to cross membranes like the blood-brain barrier. Additionally, various models exist to predict Human Intestinal Absorption (HIA) based on a compound's physicochemical properties. researchgate.netresearchgate.net These predictive tools are valuable in the early stages of research to estimate the bioavailability of novel compounds. researchgate.net

Table 4: Methods for Studying Cellular Permeability and Absorption

MethodTypePurpose
Caco-2 Permeability AssayIn VitroMeasures rate of flux across a monolayer of Caco-2 cells to predict intestinal absorption. researchgate.net
Human Intestinal Absorption (HIA) ModelsIn SilicoPredicts a compound's absorption in the gastrointestinal tract based on its structure. researchgate.netresearchgate.net
Molecular Dynamics (MD) SimulationsIn SilicoSimulates interactions between a compound and a lipid bilayer to predict membrane permeability.
Parallel Artificial Membrane Permeability Assay (PAMPA)In VitroA non-cell-based assay to determine passive membrane permeability. researchgate.net

Toxicity and Cytotoxicity Assessments

Research into the toxicological profile of this compound and its derivatives has been approached through both general hazard classifications and specific in vitro and in vivo studies. These assessments are crucial for understanding the potential biological risks associated with these compounds.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as harmful if swallowed and is known to cause serious eye irritation nih.gov. Further studies have explored the toxicity of its derivatives and metabolites, revealing specific biological effects.

An in vivo study on a metabolite, 4-methyl-1-phenylpentan-2-ol, was conducted to determine its short-term toxicity in rats over a 13-week period. The study established a "no-untoward-effect level" at a dosage of 10 mg/kg/day nih.gov. However, at a higher intake of 160 mg/kg/day, several effects were observed, including reduced weight gain, increased relative liver weight in males, mild proteinuria in females, and decreased serum glucose nih.gov. Histopathological examination revealed no changes nih.gov. Another derivative, (1-phenylpentan-2-yl)(propyl)amine, was reported to cause mild hepatotoxicity in rodents at high doses .

In vitro cytotoxicity research has often focused on derivatives, particularly those within the cathinone family, which share the phenylacetone (B166967) core structure. A study investigating phenylacetone-based isomers of cathinones assessed their cytotoxicity in the human liver cancer cell line HepG2. The findings suggested that cytotoxicity increases with the length of the acyl chain and with methyl group substitutions on the aromatic ring researchgate.net. For example, the EC50 values for derivatives like DMB (8) and DMP (9) were found to be more cytotoxic than mephedrone (B570743) (2) researchgate.net. Another investigation into the hepatotoxic effects of synthetic cathinones in primary cultured rat hepatocytes found that pentedrone (B609907) was among the most potent agents tested researchgate.net.

Table 1: In Vivo Toxicity of this compound Derivatives

This table summarizes the findings from an in vivo toxicity study on a metabolite of a this compound derivative.

CompoundSpeciesDurationDosageObserved EffectsNo-Untoward-Effect Level (NOEL)
4-methyl-1-phenylpentan-2-olRat13 weeks40 mg/kg/dayDecreased serum glucose (males) nih.gov10 mg/kg/day nih.gov
4-methyl-1-phenylpentan-2-olRat13 weeks160 mg/kg/dayReduced weight gain, increased relative liver weight (males), mild proteinuria (females), decreased serum glucose nih.gov10 mg/kg/day nih.gov
(1-Phenylpentan-2-yl)(propyl)amineRodentNot SpecifiedHigh DosesMild hepatotoxicity Not Determined

Table 2: In Vitro Cytotoxicity of Phenylacetone-based Derivatives

This table presents the half-maximal effective concentration (EC50) values indicating the cytotoxicity of various phenylacetone-based cathinone derivatives in liver cell lines. Lower EC50 values indicate higher cytotoxicity.

CompoundCell LineEC50 (mM)
3,4-DMMC (3)HepG20.81 researchgate.net
Mephedrone (2)HepG21.28 researchgate.net
PentedronePrimary Rat Hepatocytes0.664 researchgate.net
4-MECPrimary Rat Hepatocytes1.29 researchgate.net
MethylonePrimary Rat Hepatocytes1.18 researchgate.net

Vi. Environmental Fate and Degradation Studies of 1 Phenylpentan 2 One

Hydrolytic Stability and pH-Dependent Degradation

The hydrolytic stability of a compound is a critical factor in its environmental persistence, particularly in aqueous systems. While direct, extensive studies on the hydrolytic stability of 1-phenylpentan-2-one are not widely available in peer-reviewed literature, its structural features provide insight into its likely behavior. The stability of related compounds, such as the pharmaceutical fluvoxamine (B1237835) which contains a pentan-1-one moiety, has been evaluated under forced degradation conditions. These studies show that the molecule is susceptible to degradation under both acidic and alkaline conditions when subjected to heat. innovareacademics.in

For example, forced degradation studies on fluvoxamine maleate (B1232345) demonstrated significant degradation when exposed to 0.1N HCl and 0.1N NaOH at 80°C. innovareacademics.in The ketone functional group in compounds like this compound can influence hydrolysis, particularly under basic conditions which may promote such reactions. vulcanchem.com This suggests that in aquatic environments with varying pH, the stability of this compound could be compromised, leading to the formation of degradation products over time, especially at non-neutral pH and elevated temperatures.

Table 1: Inferred Hydrolytic Degradation Conditions for Structurally Related Compounds This table is based on data from related compounds and provides an expected degradation profile.

ConditionReagentTemperatureObservationReference
Acidic Hydrolysis0.1N HCl80°CSignificant degradation observed innovareacademics.in
Alkaline Hydrolysis0.1N NaOH80°CSignificant degradation observed innovareacademics.in
Neutral HydrolysisDistilled Water80°CSignificant degradation observed innovareacademics.in

Oxidative Degradation Pathways

Oxidative processes are a major route for the transformation of organic compounds in the environment. The chemical structure of this compound makes it susceptible to oxidative degradation. Studies on related synthetic cathinones, which are β-keto phenethylamines, indicate that oxidative decomposition can occur, sometimes even during analytical procedures like gas chromatography-mass spectrometry (GC-MS). unodc.orgoup.com This degradation often involves the loss of hydrogen atoms. oup.com

Forced degradation experiments using strong oxidizing agents provide further evidence of this susceptibility. In studies involving related structures, exposure to 3% hydrogen peroxide (H₂O₂) at elevated temperatures resulted in significant oxidative degradation. innovareacademics.inscispace.com A key photooxidation product of the drug fluvoxamine, which features a similar core, was identified as 5-Methoxy-1-(4-(trifluoromethyl) phenyl) pentan-1-one, indicating that the pentanone structure can be a stable endpoint of an oxidative reaction sequence. jocpr.com The primary mechanism often involves the generation of highly reactive species like singlet oxygen. jocpr.com

Table 2: Oxidative Degradation Experimental Conditions

Oxidizing AgentConcentrationConditionsOutcomeReference
Hydrogen Peroxide (H₂O₂)3%Refluxed for 4 hours at 70°COxidative decomposition scispace.com
Hydrogen Peroxide (H₂O₂)3%Heated at 80°C for 90 minSignificant degradation innovareacademics.in

Photolytic Degradation Studies

Photolytic degradation, driven by the absorption of light, is another important environmental fate process. Aromatic ketones are well-known for their photochemical reactivity. Valerophenone (B195941) (1-phenylpentan-1-one), an isomer of this compound, is frequently used as a reference compound in the study of various photochemical processes. thegoodscentscompany.com

Studies on the photolysis of the related drug fluvoxamine have shown it to be photolabile under UV-A light in aerobic conditions. jocpr.com The degradation mechanism is a Type II photodynamic action, where a sensitizer (B1316253) absorbs light and transfers energy to molecular oxygen to create highly reactive singlet oxygen (¹O₂). jocpr.com This singlet oxygen then reacts with the drug molecule. The involvement of singlet oxygen was confirmed in these studies by using specific scavengers like 1,4-diazabicyclo[2.2.2]octane (DABCO), which inhibited the reaction. jocpr.com The primary degradation product identified was a pentan-1-one derivative, suggesting that the core structure can be both a product and a subject of photolytic transformation. jocpr.com

Table 3: Photolytic Degradation Study Parameters for a Related Compound

ParameterCondition/AgentDurationMechanismReference
Light SourceUV Chamber / UV-A Light72 hoursType II Photodynamic Action (Singlet Oxygen Mediated) scispace.comjocpr.com
SensitizerMethylene (B1212753) Blue / Rose Bengal-

Microbial Degradation and Bioremediation Potential

Microorganisms play a crucial role in the breakdown of organic pollutants in soil and water. The degradation of phenylalkanes by bacteria is a well-documented process. scispace.com Bacteria from the genus Nocardia, for instance, have been shown to degrade long-chain 1-phenylalkanes by initially oxidizing the alkyl side-chain, followed by β-oxidation, ultimately leading to ring cleavage. scispace.com

More specifically, bacteria of the genus Rhodococcus are known for their metabolic versatility and have been found to act on sterically hindered or 'bulky-bulky' ketones, including 1-phenylbutan-2-one (B47396) and 1-phenylpentan-3-one (B1266473). mdpi.com This is accomplished via enzymes such as amine dehydrogenases, which catalyze the reductive amination of ketones. mdpi.com This activity highlights a potential pathway for the microbial transformation of this compound. Furthermore, research into microbial communities in unique environments has identified related compounds, such as (2S, 3S)-4-methyl-1-phenylpentane-2,3-diol, as metabolic products of subterranean bacteria, indicating that microbes possess the enzymatic machinery to transform phenylpentane skeletons. rsc.org This inherent microbial capability suggests a strong potential for the natural attenuation and possible bioremediation of environments contaminated with this compound.

Environmental Impact and Ecofate (excluding toxicity data)

The environmental fate of this compound is governed by its physicochemical properties and its susceptibility to the degradation processes outlined above. It is a hydrophobic compound, being insoluble in water, and has a density slightly less than water (0.96 g/cm³). americanelements.comarchive-criminology.com.ua This hydrophobicity suggests that if released into an aquatic environment, it would likely adsorb to suspended solids, sediment, and organic matter rather than remaining dissolved in the water column.

With a high boiling point of 225°C and a flash point of 99.7°C, the compound is not highly volatile, meaning it is less likely to partition significantly into the atmosphere from soil or water surfaces. americanelements.com The compound has been reported as a naturally occurring substance in muscadine grapes (Vitis rotundifolia), which indicates that pathways for its biosynthesis and degradation exist in nature. nih.gov Its presence in the environment can, therefore, be of both natural and anthropogenic origin. The degradation pathways—hydrolysis, oxidation, photolysis, and microbial action—collectively contribute to its breakdown, preventing indefinite persistence in the environment.

Vii. Applications of 1 Phenylpentan 2 One in Materials Science and Other Fields

Use as a Chemical Intermediate in Complex Molecule Synthesis

1-Phenylpentan-2-one is a key starting material and intermediate in the synthesis of diverse and complex organic molecules. musechem.com Its utility stems from the reactivity of its ketone functional group, which can undergo numerous transformations to build larger molecular frameworks.

One of the primary applications of this compound is in reductive amination reactions. For instance, it can be reacted with propylamine (B44156) in the presence of a reducing agent like sodium cyanoborohydride to synthesize (1-Phenylpentan-2-yl)(propyl)amine. This reaction is a fundamental method for forming new carbon-nitrogen bonds, which are prevalent in many biologically active compounds and specialty chemicals.

The versatility of this compound as an intermediate is further highlighted by its role as a precursor in the creation of other complex organic and pharmaceutical compounds. musechem.com Its structural backbone can be modified through various reactions, such as alkylation or condensation, to generate a wide array of derivatives. For example, the related compound 2-Bromo-1-phenyl-pentan-1-one, synthesized from a phenylpentanone precursor, is a valuable reagent for creating new carbon-carbon bonds and for building heterocyclic compounds, which are core structures in many pharmaceuticals. smolecule.com The synthesis of spirocyclic ketones has also been demonstrated using derivatives of phenylpentan-2-one, showcasing its role in constructing intricate ring systems present in many natural products. acs.org

Table 1: Examples of Molecules Synthesized from Phenylpentanone Intermediates

Precursor Reaction Type Product Significance
This compound Reductive Amination (1-Phenylpentan-2-yl)(propyl)amine Intermediate for specialty chemicals.
Phenylpentanone Bromination 2-Bromo-1-phenyl-pentan-1-one Building block for pharmaceuticals and heterocyclic compounds. smolecule.com

Role in Coordination Chemistry and Metal Complex Formation

The carbonyl group (C=O) in this compound, along with the phenyl ring, allows it to act as a ligand in coordination chemistry, forming complexes with various metal ions. The oxygen atom of the carbonyl group possesses lone pairs of electrons that can be donated to a metal center, forming a coordinate bond.

While specific research on this compound complexes is limited, the behavior of structurally similar compounds, such as chalcones (which contain an α,β-unsaturated ketone core), provides significant insight. Chalcones are known to be excellent chelating ligands that form stable complexes with a variety of transition metals. researchgate.net These complexes have applications in catalysis and materials science. For example, iron(0) tricarbonyl complexes have been prepared with α,β-unsaturated enone ligands, where the ligand acts as a π-acid. researchgate.net

Similarly, β-diketones, which share the ketone functional group, are widely used to synthesize coordination compounds with lanthanide metals like Gadolinium(III). researchgate.net Studies on such complexes help in understanding the stability and formation of metal-ligand bonds. jetir.org The ability of the ketone group to coordinate with metals suggests that this compound can be used to design and synthesize novel metal complexes with potential catalytic or material properties. biosynth.com

Table 2: Potential Coordination Behavior of this compound

Functional Group Coordination Site Metal Ion Type Potential Application
Carbonyl (C=O) Oxygen atom lone pair Transition Metals (e.g., Fe, Pd, Ni), Lanthanides (e.g., Gd) Catalysis, Specialty Materials. researchgate.netresearchgate.netbohrium.com

Potential in Specialty Chemical and Material Production

This compound serves as a precursor for various specialty chemicals and materials. Its derivatives are utilized in sectors requiring compounds with specific functional properties.

The synthesis of (1-Phenylpentan-2-yl)(propyl)amine from this compound is a direct route to a specialty chemical used in further industrial and research applications. Furthermore, related phenylpentanone structures are employed in the production of specialty polymers. For example, 4-Methyl-4-phenylpentan-2-one is a component in the manufacturing of polymers with unique characteristics, potentially contributing to enhanced durability or specific environmental resistance. chemimpex.com This indicates a broader potential for this compound as a monomer or modifying agent in polymer chemistry.

The versatility of the ketone group allows for its transformation into other functional groups, opening pathways to a diverse range of specialty chemicals. American Elements, a supplier of advanced materials, lists this compound among its catalog of organic compounds for life science and can produce it to various grades, including for pharmaceutical and electronics applications. americanelements.com

Industrial Applications (e.g., Solvents, Fragrance Development)

This compound and its close structural relatives have found utility in several industrial applications, most notably in the fragrance and flavor industry.

Fragrance and Flavor Development: The compound itself is used as an intermediate in the synthesis of perfumes. musechem.com The related alcohol, 1-phenylpentan-2-ol, which can be produced by the reduction of this compound, is recognized as a flavoring agent and fragrance ingredient. nih.gov It possesses a mild, green, and sweet odor. nih.gov Other isomers and derivatives, such as 1-Phenylpentan-3-one (B1266473) and 4-Methyl-1-phenylpentan-2-one (B109184), are also used for their aromatic properties in perfumery and as flavor enhancers. hmdb.ca For instance, 4-Methyl-4-phenylpentan-2-one (Veticone) is noted for its fresh, woody aroma and is used in perfumes, soaps, and in the reconstitution of patchouli oil. premierindia.co.in

Solvents: While not its primary application, the structural characteristics of this compound suggest potential use as a specialty solvent. Related compounds like 1-phenylpentan-1-ol and 4-Methyl-4-phenylpentan-2-one are recognized for their utility as solvents in organic synthesis, capable of dissolving various organic compounds to facilitate chemical reactions. chemimpex.comsolubilityofthings.com Given its liquid state at room temperature and its chemical nature, this compound could serve a similar role in specific industrial processes. americanelements.com

Table 3: Industrial Uses of this compound and Related Compounds

Compound Application Industry
1-Phenyl-2-pentanone Intermediate for perfumes. musechem.com Fragrance
1-Phenylpentan-2-ol Flavoring agent, fragrance ingredient. nih.gov Food, Fragrance
1-Phenylpentan-3-one Fragrance and flavor intermediate. Fragrance, Food
4-Methyl-4-phenylpentan-2-one Fragrance component, solvent. chemimpex.compremierindia.co.in Fragrance, Cosmetics, Chemical

Q & A

Q. What characterization techniques are essential for verifying the structural purity of 1-Phenylpentan-2-one?

To confirm structural identity and purity, researchers should employ a combination of:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃) to analyze proton and carbon environments. For example, 500 MHz and 126 MHz NMR systems can resolve complex splitting patterns in derivatives .
  • X-ray Crystallography : Determine absolute stereochemistry for crystalline derivatives, as demonstrated in studies of structurally related ketones .
  • Chromatography : Validate purity via HPLC or GC-MS with reference standards.

Q. What synthetic routes are commonly employed to prepare this compound derivatives?

While direct synthesis protocols for this compound are not detailed in the provided evidence, analogous ketones are synthesized via:

  • Friedel-Crafts Acylation : Introducing acyl groups to aromatic rings under Lewis acid catalysis.
  • Oxidation of Secondary Alcohols : Using oxidizing agents like PCC or Dess-Martin periodinane.
  • Enzymatic Modifications : For chiral derivatives, dehydrogenases such as M4 amine dehydrogenase have been used to achieve >70% conversion in asymmetric reductive amination of similar substrates .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Discrepancies in NMR or IR data often arise from solvent effects, tautomerism, or impurities. Mitigation strategies include:

  • Cross-Validation : Compare data across multiple techniques (e.g., NMR, X-ray, and computational simulations).
  • Solvent Standardization : Use consistent deuterated solvents (e.g., CDCl₃) to minimize chemical shift variability .
  • Dynamic NMR Studies : Investigate temperature-dependent conformational changes for compounds exhibiting fluxional behavior .

Q. What enzymatic strategies optimize enantioselective synthesis of this compound derivatives?

  • Dehydrogenase-Mediated Reductive Amination : M4 amine dehydrogenase efficiently converts this compound to chiral amines with 71% conversion under NAD(P)H-dependent conditions. Reaction optimization includes pH tuning (6.5–8.0) and cofactor recycling systems .
  • Substrate Engineering : Introduce electron-withdrawing groups on the phenyl ring to enhance enzyme-substrate binding affinity.

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular Dynamics (MD) : Simulate enzyme-substrate interactions to identify key residues for mutagenesis studies .
  • Docking Studies : Model ketone binding in catalytic pockets of dehydrogenases to guide rational enzyme design.

Q. What experimental design considerations address low yields in multi-step syntheses of this compound analogs?

  • Stepwise Optimization : Isolate intermediates to identify yield-limiting steps (e.g., via TLC or in-situ IR monitoring).
  • Catalyst Screening : Test organocatalysts or transition-metal complexes (e.g., Pd/C, Ru-based systems) for stereocontrol.
  • Inert Conditions : Use Schlenk lines or gloveboxes for air- or moisture-sensitive reactions .

Data Contradiction and Validation

Q. How should researchers validate conflicting reports on the biological activity of this compound derivatives?

  • Dose-Response Studies : Establish IC₅₀ or EC₅₀ values across multiple cell lines to assess reproducibility.
  • Control Experiments : Rule out assay interference from solvent carriers (e.g., DMSO) or impurities.
  • Meta-Analysis : Compare data across studies using standardized metrics (e.g., % inhibition at 10 µM) .

Methodological Guidelines

Q. What are best practices for reporting synthetic procedures for novel this compound derivatives?

  • Detailed Experimental Sections : Include solvent grades, reaction temperatures, and purification methods (e.g., column chromatography gradients).
  • Supporting Information : Provide NMR spectra, HRMS data, and crystallographic CIF files for peer validation .
  • Ethical Compliance : Disclose safety protocols for hazardous reagents (e.g., aryl halides) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.